
Levorphanol
Overview
Description
Levorphanol is a potent synthetic opioid analgesic used to manage moderate to severe pain. It is the levorotatory enantiomer of the compound racemorphan, with its dextrorotatory counterpart being dextrorphan . This compound was first described in Germany in 1946 and has been in medical use in the United States since 1953 . It is known for its high efficacy in treating neuropathic pain and its long duration of action compared to other analgesics .
Preparation Methods
Levorphanol and its related compounds are conventionally prepared from levomethorphan hydrobromide. The synthetic route involves treating levomethorphan with aqueous hydrobromic acid to produce an aqueous hydrobromic acid solution of this compound . This solution is then neutralized with ammonium hydroxide to form crude this compound, which can be further purified to obtain this compound tartrate or this compound tartrate dihydrate . Industrial production methods focus on minimizing impurities and maximizing yield, often involving crystallization techniques to achieve high purity .
Chemical Reactions Analysis
Levorphanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form northis compound, a metabolite.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives. Common reagents used in these reactions include hydrobromic acid for demethylation and ammonium hydroxide for neutralization The major products formed from these reactions include this compound tartrate and northis compound
Scientific Research Applications
Pain Management in Cancer Patients
Recent studies have highlighted the efficacy of levorphanol in controlling pain and other symptoms in patients with advanced cancer. An early-phase trial reported that 82.5% of patients successfully transitioned to this compound from other opioids, demonstrating its potential as an alternative to methadone for cancer-related pain management . The compound was associated with significant improvements in pain relief and quality of life metrics.
Postoperative Pain Relief
This compound has been extensively studied for its role in postoperative analgesia. Research indicates that this compound provides effective pain relief following surgical procedures. For instance, a study found that patients receiving 2 mg of this compound experienced an average analgesia duration of 10.1 hours post-surgery . Comparatively, patients receiving morphine reported lower rates of effective analgesia and higher side effects.
Pharmacological Properties
This compound's pharmacokinetics reveal a long half-life, which can lead to accumulation with repeated dosing. It is primarily excreted via the kidneys, necessitating caution in patients with renal impairment . The drug's side effect profile is generally favorable compared to traditional opioids, with lower incidences of nausea and sedation reported in several studies .
Case Study: Chronic Pain Management
A case study involving a 42-year-old male patient with chronic neck and back pain demonstrated the successful use of this compound after multiple failed opioid regimens. The patient achieved optimal pain relief on a regimen of 12 mg daily after transitioning from various other opioids that had resulted in adverse effects . This case underscores this compound's potential as a viable option for patients who do not respond well to conventional therapies.
Efficacy in Neuropathic Pain
Clinical trials have shown that this compound is effective for neuropathic pain management. A dose-response study indicated that higher doses significantly improved pain outcomes compared to lower doses . This highlights the drug's utility in treating complex pain syndromes often resistant to standard opioid therapy.
Comparative Analysis with Other Opioids
Property | This compound | Methadone | Morphine |
---|---|---|---|
Potency | Higher than morphine | Comparable | Standard |
Mechanism | Mu-opioid & NMDA | Mu-opioid | Mu-opioid |
Half-life | Long | Variable | Short |
Side Effects | Lower incidence | Higher incidence | Moderate incidence |
Use in Cancer Pain | Effective | Effective | Effective |
Future Directions and Research Needs
Despite its promising applications, this compound remains underutilized due to physician unfamiliarity and concerns regarding its pharmacokinetics . Further randomized controlled trials are warranted to establish clearer guidelines for its use across diverse patient populations.
Mechanism of Action
Levorphanol acts predominantly as an agonist of the μ-opioid receptor, but it also has activity at the δ-opioid receptor, κ-opioid receptor, and the nociceptin receptor . Additionally, it functions as an N-methyl-D-aspartate receptor antagonist and a serotonin-norepinephrine reuptake inhibitor . These combined actions contribute to its high analgesic efficacy, particularly in treating neuropathic pain .
Comparison with Similar Compounds
Levorphanol is often compared to other opioids such as morphine and methadone. Unlike methadone, this compound is a more potent N-methyl-D-aspartate receptor antagonist and has a higher affinity for δ-opioid and κ-opioid receptors . It also has a shorter plasma half-life but a longer duration of action, making it a viable option for chronic pain management . Similar compounds include:
Morphine: A widely used opioid analgesic with a different receptor affinity profile.
Methadone: Another synthetic opioid with a longer half-life and different pharmacokinetic properties.
Dextrorphan: The dextrorotatory counterpart of this compound, with different pharmacological effects
This compound’s unique combination of receptor activities and pharmacokinetic properties makes it a valuable tool in pain management and scientific research.
Biological Activity
Levorphanol is a potent opioid analgesic belonging to the morphinan class, recognized for its unique pharmacological profile. It exhibits significant biological activity through multiple mechanisms, including NMDA receptor antagonism and the inhibition of serotonin and norepinephrine reuptake. This article delves into the biological activity of this compound, supported by case studies, clinical findings, and relevant data.
This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which contributes to its analgesic effects, particularly in neuropathic pain. Additionally, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) , enhancing its efficacy in pain management. Unlike many opioids, this compound does not require metabolism via cytochrome P450 enzymes, reducing potential drug-drug interactions and making it a safer alternative in patients with complex medication regimens .
Pharmacokinetics
This compound undergoes phase II metabolism through glucuronidation to form this compound-3-glucuronide, which is then excreted renally. This metabolic pathway allows for a longer half-life and sustained analgesic effects due to the slow reconversion of the glucuronide metabolite back to active this compound .
Case Studies and Clinical Trials
-
Postoperative Pain Management :
- A study by Brown et al. (1954) demonstrated that intravenous administration of 2 mg this compound provided an average of 7 hours of postoperative pain relief. Increasing the dosage to 4 mg extended this relief significantly .
- Rankin et al. (1957) reported that 94.5% of patients experienced slight or no pain within the first 6 hours following administration of 2 mg this compound, with an average duration of analgesia lasting over 10 hours .
-
Cancer Pain Management :
- An early-phase study presented at the MASCC/ISOO Annual Meeting indicated that this compound improved pain control in patients with advanced cancer, achieving a successful opioid rotation in 82.5% of cases .
- Another study involving patients with advanced cancer found that this compound reduced pain by 36%, significantly more than the 21% reduction observed in lower-strength groups .
- Refractory Pain Cases :
Comparative Analysis
The following table summarizes key findings from various studies comparing this compound with other opioids:
Study | Patient Population | Dose | Findings |
---|---|---|---|
Brown et al. (1954) | Postoperative | 2 mg IV | Average pain relief duration: 7 hours |
Hunt et al. (1974) | Surgical patients | 3 mg SC vs. 10 mg Morphine | Effective analgesia achieved in 97% vs. 78% for morphine |
McNulty et al. (2014) | Refractory pain | Varies | Transition from methadone resulted in excellent relief for 40% |
Safety Profile
This compound has shown a ceiling effect on respiratory depression similar to buprenorphine, which may enhance its safety profile in clinical use . Notably, it has no significant effects on QTc prolongation, making it a favorable option for patients at risk of cardiac complications .
Q & A
Basic Research Questions
Q. How to interpret conflicting data on levorphanol’s potency across preclinical studies?
- Methodological Answer : Conduct sensitivity analyses adjusting for variables like strain differences (e.g., Sprague-Dawley vs. Wistar rats) and assay temperatures (e.g., 50°C vs. 55°C tail immersion). Use meta-regression to quantify the impact of covariates on potency ratios (e.g., this compound:morphine = 4:1 to 8:1) .
Q. What statistical approaches are optimal for dose-response studies of this compound?
Properties
IUPAC Name |
17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297-90-5 | |
Record name | Racemorphan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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